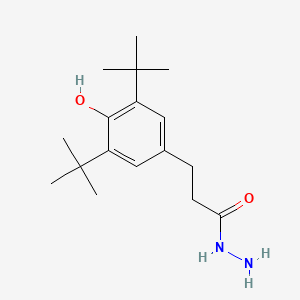

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-16(2,3)12-9-11(7-8-14(20)19-18)10-13(15(12)21)17(4,5)6/h9-10,21H,7-8,18H2,1-6H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWIPXLIKIAZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027978 | |

| Record name | 3-[3,5-DI(tert-butyl)-4-hydroxyphenyl]propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32687-77-7 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32687-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032687777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[3,5-DI(tert-butyl)-4-hydroxyphenyl]propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J1F05K58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Sterically Hindered Phenolic Hydrazide

An In-Depth Technical Guide to the Synthesis of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid Hydrazide

This compound is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its structure is characterized by a sterically hindered phenolic hydroxyl group, a feature renowned for its ability to act as a potent radical scavenger. This inherent antioxidant property makes the compound and its derivatives valuable as stabilizers in polymers, such as polyethylene and polypropylene, preventing degradation caused by thermo-oxidative stress.[1][2] The hydrazide functional group further extends its utility, serving as a versatile synthetic intermediate for the development of more complex molecules, including various hydrazone derivatives with a wide spectrum of biological activities.[3][4][5]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. It is designed for researchers and development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure a reproducible and high-yield outcome. The synthesis is logically approached as a two-step process, beginning with the esterification of the parent carboxylic acid, followed by hydrazinolysis to yield the target hydrazide.

Overall Synthesis Pathway

The synthesis begins with the commercially available 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid. The carboxylic acid is first converted to its methyl ester, a crucial step to activate the carbonyl group for the subsequent reaction. The resulting ester is then reacted with hydrazine hydrate to furnish the final product.

Sources

A-Z-Leitfaden zur spektroskopischen Analyse von 3,5-Di-tert-butyl-4-hydroxyhydrozimtsäurehydrazid

Verfasst von: Senior Application Scientist, Spectroscopic Solutions Division

Abstrakt

Dieses technische Handbuch bietet eine eingehende Untersuchung der spektroskopischen Charakterisierung von 3,5-Di-tert-butyl-4-hydroxyhydrozimtsäurehydrazid, einer Verbindung, die aufgrund ihrer gehinderten phenolischen Struktur und ihres potenziellen Nutzens in der pharmazeutischen und materialwissenschaftlichen Forschung von Bedeutung ist. Wir befassen uns mit den grundlegenden Prinzipien und praktischen Anwendungen der Kernspinresonanz (NMR)-Spektroskopie, der Infrarot (IR)-Spektroskopie, der Massenspektrometrie (MS) und der UV-Vis-Spektroskopie zur Aufklärung der komplizierten molekularen Architektur und der funktionellen Gruppen dieser Verbindung. Durch die Integration von theoretischen Grundlagen, detaillierten experimentellen Protokollen und interpretativen Analysen soll dieses Dokument als umfassende Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung dienen.

Einführung: Die molekulare Signifikanz verstehen

3,5-Di-tert-butyl-4-hydroxyhydrozimtsäurehydrazid, dessen CAS-Nummer 32687-77-7 lautet, ist eine multifunktionale organische Verbindung.[1][2] Ihre Struktur ist durch eine sterisch gehinderte phenolische Gruppe gekennzeichnet, die für ihre antioxidativen Eigenschaften bekannt ist, die durch die beiden sperrigen tert-Butylgruppen an den ortho-Positionen zum Hydroxylrest verliehen werden.[3] Diese Eigenschaft macht sie und ähnliche gehinderte Phenole zu wertvollen Zusätzen in Polymermaterialien, um den Abbau durch Hitze, Licht und Oxidation zu verhindern.[4] Die Hydrazid-Funktionalität führt eine reaktive Stelle ein, die für weitere synthetische Modifikationen oder für die Koordination mit Metallionen genutzt werden kann, was auf Anwendungen in der Arzneimittelentwicklung und Katalyse hindeutet.

Eine genaue und umfassende spektroskopische Analyse ist nicht nur für die Bestätigung der Identität und Reinheit der Verbindung unerlässlich, sondern auch für das Verständnis ihres elektronischen und strukturellen Verhaltens, das ihre funktionellen Eigenschaften untermauert. Dieser Leitfaden wird die wichtigsten spektroskopischen Techniken systematisch untersuchen, um ein vollständiges molekulares Porträt zu erstellen.

Abbildung 1: Strukturelle Hauptkomponenten von 3,5-Di-tert-butyl-4-hydroxyhydrozimtsäurehydrazid.

Kernspinresonanz (NMR)-Spektroskopie: Kartierung des Protonen- und Kohlenstoffgerüsts

Die NMR-Spektroskopie ist ein unverzichtbares Werkzeug zur detaillierten Aufklärung der molekularen Struktur in Lösung. Durch die Untersuchung der Resonanzfrequenzen von ¹H (Protonen)- und ¹³C-Kernen können wir die chemische Umgebung, die Konnektivität und sogar die dreidimensionale Anordnung von Atomen bestimmen.

¹H-NMR-Spektralanalyse: Ein Protonen-Fingerabdruck

Die Analyse des ¹H-NMR-Spektrums ermöglicht es uns, die verschiedenen Arten von Protonen im Molekül zu identifizieren. Jede einzigartige Protonenumgebung erzeugt ein separates Signal mit einer charakteristischen chemischen Verschiebung (δ), einer Integrationsintensität und einem Kopplungsmuster (Multiplizität).

Erwartete chemische Verschiebungen und Zuordnungen:

-

tert-Butyl-Protonen (18H): Ein scharfes Singulett wird bei etwa δ 1,4 ppm erwartet. Die große Integration (18 Protonen) und das Fehlen von benachbarten Protonen für die Kopplung machen dieses Signal zu einem herausragenden Merkmal.

-

Aromatische Protonen (2H): Diese Protonen an den Positionen 2 und 6 des Phenylrings werden aufgrund der Symmetrie des Moleküls als chemisch äquivalent erwartet. Sie erscheinen als Singulett im aromatischen Bereich, typischerweise um δ 6,8–7,2 ppm.

-

Methylenprotonen (-CH₂-CH₂-): Die beiden Methylengruppen in der Propionylkette sind diastereotop und erscheinen als zwei Tripletts. Das an den aromatischen Ring gebundene CH₂ (α-CH₂) wird bei etwa δ 2,8 ppm und das an die Carbonylgruppe gebundene CH₂ (β-CH₂) bei etwa δ 2,5 ppm erwartet.

-

Phenolisches Hydroxyl-Proton (-OH): Dieses Proton zeigt typischerweise ein breites Singulett, dessen chemische Verschiebung je nach Lösungsmittel, Konzentration und Temperatur variieren kann, aber oft im Bereich von δ 4–7 ppm liegt.[5]

-

Hydrazid-Protonen (-CONHNH₂): Die Hydrazid-Gruppe hat zwei Arten von Protonen. Das -NH-Proton erscheint als breites Singulett (oft austauschbar), und die -NH₂-Protonen erscheinen ebenfalls als breites Singulett. Ihre chemischen Verschiebungen sind stark lösungsmittelabhängig und können im Bereich von δ 4–9 ppm liegen.

| Protonenzuordnung | Erwartete chemische Verschiebung (δ, ppm) | Multiplizität | Integration |

| tert-Butyl (-C(CH₃)₃) | ~1,4 | Singulett | 18H |

| Aromatisch (Ar-H) | ~6,8–7,2 | Singulett | 2H |

| Methylen (Ar-CH₂) | ~2,8 | Triplett | 2H |

| Methylen (-CH₂CO) | ~2,5 | Triplett | 2H |

| Phenolisch (-OH) | ~4–7 (variabel) | Breites Singulett | 1H |

| Hydrazid (-NH) | ~8–9 (variabel) | Breites Singulett | 1H |

| Hydrazid (-NH₂) | ~4–5 (variabel) | Breites Singulett | 2H |

Tabelle 1: Zusammenfassung der erwarteten ¹H-NMR-Signalzuordnungen.

¹³C-NMR-Spektralanalyse: Aufdeckung des Kohlenstoffgerüsts

Die ¹³C-NMR-Spektroskopie liefert komplementäre Informationen, indem sie die einzigartigen Kohlenstoffumgebungen innerhalb des Moleküls aufdeckt.

Erwartete chemische Verschiebungen und Zuordnungen:

-

Carbonyl-Kohlenstoff (C=O): Das am wenigsten abgeschirmte Kohlenstoffatom, das bei etwa δ 170–175 ppm erscheint.

-

Aromatische Kohlenstoffe: Es werden vier verschiedene Signale erwartet: das an die Hydroxylgruppe gebundene C4 (δ ~152 ppm), die an die tert-Butylgruppen gebundenen C3/C5 (δ ~140 ppm), die an die Propionylkette gebundenen C1 (δ ~128 ppm) und die C2/C6-Kohlenstoffe, die die aromatischen Protonen tragen (δ ~125 ppm).

-

tert-Butyl-Kohlenstoffe: Zwei Signale werden erwartet: das quartäre Kohlenstoffatom (δ ~34 ppm) und die Methylkohlenstoffe (δ ~30 ppm).

-

Methylen-Kohlenstoffe: Die beiden aliphatischen Kohlenstoffe erscheinen bei etwa δ 36 ppm (Ar-CH₂) und δ 30 ppm (-CH₂CO).

Experimentelles Protokoll für die NMR-Analyse

-

Probenvorbereitung: Lösen Sie 5–10 mg der Verbindung in ca. 0,6 ml eines geeigneten deuterierten Lösungsmittels (z. B. DMSO-d₆ oder CDCl₃) in einem 5-mm-NMR-Röhrchen. DMSO-d₆ wird oft bevorzugt, da es die Beobachtung von austauschbaren Protonen (OH, NH) erleichtert.

-

Geräteeinrichtung: Verwenden Sie ein NMR-Spektrometer mit einer Feldstärke von mindestens 400 MHz für ¹H-NMR, um eine ausreichende Auflösung zu gewährleisten.

-

¹H-NMR-Akquisition:

-

Stellen Sie die Temperatur auf 298 K ein.

-

Führen Sie eine Standard-Einzelpuls-Akquisition durch.

-

Stellen Sie eine geeignete spektrale Breite (z. B. 0–12 ppm) und eine ausreichende Anzahl von Scans (typischerweise 16–64) ein, um ein gutes Signal-Rausch-Verhältnis zu erzielen.

-

-

¹³C-NMR-Akquisition:

-

Verwenden Sie eine protonenentkoppelte Sequenz (z. B. zgpg30), um Singuletts für alle Kohlenstoffsignale zu erhalten.

-

Stellen Sie eine spektrale Breite von 0–200 ppm ein.

-

Aufgrund der geringeren natürlichen Häufigkeit und Empfindlichkeit von ¹³C ist eine größere Anzahl von Scans (typischerweise >1024) erforderlich.

-

-

Datenverarbeitung: Führen Sie eine Fourier-Transformation, Phasenkorrektur und Basislinienkorrektur der Rohdaten durch. Kalibrieren Sie das Spektrum anhand des Restlösungsmittelsignals (z. B. DMSO-d₆ bei δ 2,50 ppm für ¹H und δ 39,52 ppm für ¹³C).

Infrarot (IR)-Spektroskopie: Untersuchung funktioneller Gruppen

Die IR-Spektroskopie untersucht die Schwingungsübergänge von Molekülbindungen. Sie ist eine schnelle und effektive Methode zur Identifizierung der im Molekül vorhandenen funktionellen Gruppen.[6][7]

Erwartete charakteristische Absorptionsbanden:

-

O-H-Streckschwingung (Phenol): Eine breite, starke Absorptionsbande wird im Bereich von 3200–3600 cm⁻¹ erwartet.[5] Die Breite ist auf die intermolekulare Wasserstoffbrückenbindung zurückzuführen.

-

N-H-Streckschwingung (Hydrazid): Die Hydrazid-Gruppe zeigt typischerweise zwei Banden im Bereich von 3200–3400 cm⁻¹ für die asymmetrischen und symmetrischen Streckschwingungen der -NH₂-Gruppe und eine Bande für die -NH-Streckschwingung. Diese können sich mit der O-H-Bande überlappen.

-

C-H-Streckschwingung (Aliphatisch/Aromatisch): Aromatische C-H-Streckschwingungen erscheinen knapp über 3000 cm⁻¹, während aliphatische C-H-Streckschwingungen (von den tert-Butyl- und Methylengruppen) knapp unter 3000 cm⁻¹ erscheinen.

-

C=O-Streckschwingung (Amid I-Bande): Eine sehr starke, scharfe Absorption wird bei etwa 1640–1680 cm⁻¹ erwartet, die für die Carbonylgruppe des Hydrazids charakteristisch ist.

-

N-H-Biegeschwingung (Amid II-Bande): Eine starke Bande bei etwa 1520–1550 cm⁻¹ wird der N-H-Biegeschwingung in Verbindung mit der C-N-Streckschwingung zugeordnet.

-

C=C-Streckschwingung (Aromatisch): Mittlere bis schwache Absorptionen bei etwa 1500–1600 cm⁻¹ sind charakteristisch für den aromatischen Ring.[5]

-

C-O-Streckschwingung (Phenol): Eine starke Bande bei etwa 1200–1260 cm⁻¹ ist auf die C-O-Streckschwingung der phenolischen Gruppe zurückzuführen.

| Funktionelle Gruppe | Schwingungsart | Erwarteter Wellenzahlbereich (cm⁻¹) | Intensität |

| Phenol | O-H-Streckschwingung | 3200–3600 | Stark, Breit |

| Hydrazid | N-H-Streckschwingung | 3200–3400 | Mittel bis Stark |

| Aliphatisch/Aromatisch | C-H-Streckschwingung | 2850–3100 | Mittel bis Stark |

| Hydrazid-Carbonyl | C=O-Streckschwingung (Amid I) | 1640–1680 | Sehr Stark |

| Hydrazid | N-H-Biegeschwingung (Amid II) | 1520–1550 | Stark |

| Aromatisch | C=C-Streckschwingung | 1500–1600 | Mittel |

| Phenol | C-O-Streckschwingung | 1200–1260 | Stark |

Tabelle 2: Zusammenfassung der erwarteten IR-Absorptionsbanden.

Experimentelles Protokoll für die FTIR-Analyse

-

Probenvorbereitung (ATR-Methode):

-

Stellen Sie sicher, dass der Kristall der abgeschwächten Totalreflexion (ATR) sauber ist, indem Sie ihn mit einem geeigneten Lösungsmittel (z. B. Isopropanol) reinigen und trocknen.

-

Nehmen Sie ein Hintergrundspektrum der sauberen, leeren ATR-Einheit auf.

-

Geben Sie eine kleine Menge (1–2 mg) der festen Probe auf den ATR-Kristall.

-

Üben Sie mit dem Druckarm einen gleichmäßigen Druck aus, um einen guten Kontakt zwischen der Probe und dem Kristall zu gewährleisten.

-

-

Spektrenakquisition:

-

Sammeln Sie das Probenspektrum im Bereich von 4000–400 cm⁻¹.

-

Führen Sie eine Mittelung über eine ausreichende Anzahl von Scans (z. B. 32–64) durch, um das Signal-Rausch-Verhältnis zu verbessern.

-

-

Datenverarbeitung: Das endgültige Spektrum wird als Transmission oder Absorption gegenüber der Wellenzahl (cm⁻¹) dargestellt, nachdem die Hintergrundkorrektur automatisch von der Gerätesoftware durchgeführt wurde.

Massenspektrometrie (MS): Bestimmung des Molekulargewichts und der Fragmentierung

Die Massenspektrometrie ist eine leistungsstarke Analysetechnik, die das Masse-zu-Ladungs-Verhältnis (m/z) von ionisierten Molekülen misst. Sie liefert entscheidende Informationen über das Molekulargewicht und die Struktur der Verbindung durch Analyse ihrer Fragmentierungsmuster.

Erwartete Ionen:

-

Molekülion (M⁺·): Das Molekulargewicht der Verbindung beträgt 292,42 g/mol .[8] Bei der Elektronenionisation (EI) wird das Molekülion bei m/z 292 erwartet.[1] Bei Techniken mit weicher Ionisation wie der Elektrospray-Ionisation (ESI) wird das protonierte Molekül [M+H]⁺ bei m/z 293 oder das natriierte Addukt [M+Na]⁺ bei m/z 315 erwartet.

-

Hauptfragmentierungswege: Die Fragmentierung wird wahrscheinlich an den schwächsten Bindungen erfolgen. Ein prominenter Fragmentierungsweg ist die α-Spaltung neben der Carbonylgruppe oder der Verlust der Hydrazid-Einheit. Ein sehr stabiles und oft als Basispeak beobachtetes Fragment in gehinderten Phenolen ist der Verlust einer Methylgruppe aus einer der tert-Butylgruppen, gefolgt von einer Umlagerung, was zu einem hochkonjugierten Ion führt.

-

Verlust von -NHNH₂: Ein Fragment bei m/z 261, das dem Acylium-Ion entspricht.

-

Verlust von -CH₃: Ein Fragment bei m/z 277, das aus dem Molekülion stammt. Dies ist ein charakteristisches Fragment für tert-butyl-substituierte Phenole.

-

Benzylische Spaltung: Die Spaltung der Bindung zwischen dem α- und β-Kohlenstoff der Propionylkette kann zu einem stabilen benzylischen Kation bei m/z 219 führen.

-

Abbildung 2: Vereinfachtes vorgeschlagenes Fragmentierungsschema für 3,5-Di-tert-butyl-4-hydroxyhydrozimtsäurehydrazid in der EI-MS.

Experimentelles Protokoll für die MS-Analyse (ESI-MS)

-

Probenvorbereitung: Bereiten Sie eine verdünnte Lösung der Probe (ca. 10–100 µg/ml) in einem geeigneten Lösungsmittel wie Methanol oder Acetonitril vor, das eine kleine Menge (0,1 %) einer Säure (z. B. Ameisensäure) für die Analyse im positiven Ionenmodus enthält.

-

Geräteeinrichtung:

-

Verwenden Sie ein Massenspektrometer, das mit einer Elektrospray-Ionisationsquelle (ESI) ausgestattet ist.

-

Optimieren Sie die Quellenparameter (z. B. Kapillarspannung, Zerstäubergasdruck, Trocknungsgastemperatur), um ein stabiles und starkes Signal zu erzielen.

-

-

Datenakquisition:

-

Infusionieren Sie die Probe mit einer Spritzenpumpe mit einer konstanten Flussrate (z. B. 5–10 µl/min) in die ESI-Quelle.

-

Akquirieren Sie die Daten im Vollscan-Modus über einen geeigneten m/z-Bereich (z. B. m/z 100–500).

-

Für eine detailliertere Strukturanalyse führen Sie eine Tandem-MS (MS/MS)-Analyse durch, indem Sie das [M+H]⁺-Ion isolieren und es durch kollisionsinduzierte Dissoziation (CID) fragmentieren.

-

UV-Vis-Spektroskopie: Untersuchung elektronischer Übergänge

Die UV-Vis-Spektroskopie misst die Absorption von ultraviolettem und sichtbarem Licht durch ein Molekül, was elektronische Übergänge zwischen verschiedenen Energieniveaus anzeigt. Sie ist besonders nützlich zur Untersuchung von konjugierten Systemen wie dem Phenylring in der Zielverbindung.

Erwartete Absorptionen:

-

Der Phenylchromophor in phenolischen Verbindungen zeigt typischerweise zwei Hauptabsorptionsbanden.[9]

-

Eine starke Bande bei etwa 200–230 nm, die dem π → π*-Übergang des aromatischen Rings entspricht.

-

Eine schwächere Bande bei etwa 270–290 nm, die ebenfalls einem π → π*-Übergang entspricht, der durch die Hydroxyl- und Alkylsubstituenten beeinflusst wird.[10] Die sterische Hinderung durch die tert-Butylgruppen kann die genaue Position und Intensität dieses Maximums (λ_max) beeinflussen.[4]

-

-

Die Carbonylgruppe der Hydrazid-Einheit kann einen schwachen n → π*-Übergang bei längeren Wellenlängen zeigen, der sich jedoch oft mit der stärkeren Phenylbande überlappt.

Experimentelles Protokoll für die UV-Vis-Analyse

-

Probenvorbereitung:

-

Bereiten Sie eine Stammlösung der Verbindung mit bekannter Konzentration in einem UV-transparenten Lösungsmittel (z. B. Methanol oder Ethanol) vor.

-

Erstellen Sie eine Reihe von Verdünnungen, um eine Konzentration zu erhalten, die eine maximale Absorption im Bereich von 0,2–1,0 Absorptionseinheiten ergibt. Eine typische Konzentration liegt im Bereich von 0,00001 bis 0,0001 mol·L⁻¹.[4]

-

-

Geräteeinrichtung:

-

Verwenden Sie ein Doppelstrahl-UV-Vis-Spektrophotometer.

-

Füllen Sie eine Küvette mit dem reinen Lösungsmittel, um sie als Referenz (Blank) zu verwenden.

-

-

Spektrenakquisition:

-

Nehmen Sie eine Basislinienkorrektur mit der Referenzküvette auf.

-

Ersetzen Sie die Referenzküvette durch die Probenküvette.

-

Scannen Sie den Wellenlängenbereich von 200–400 nm, um das Absorptionsspektrum aufzuzeichnen.[4]

-

-

Datenanalyse: Bestimmen Sie die Wellenlänge der maximalen Absorption (λ_max) und berechnen Sie bei Bedarf den molaren Absorptionskoeffizienten (ε) mit dem Lambert-Beerschen Gesetz (A = εcl).

Fazit

Die kombinierte Anwendung von NMR-, IR-, MS- und UV-Vis-Spektroskopie liefert ein umfassendes und sich gegenseitig bestätigendes Bild der Struktur und der funktionellen Gruppen von 3,5-Di-tert-butyl-4-hydroxyhydrozimtsäurehydrazid. Jede Technik bietet einzigartige Einblicke: NMR klärt die atomare Konnektivität auf, IR identifiziert funktionelle Gruppen, MS bestätigt das Molekulargewicht und die strukturelle Integrität und UV-Vis untersucht das elektronische Verhalten. Die in diesem Leitfaden beschriebenen Protokolle und interpretativen Daten dienen als validierender Rahmen für Forscher, die mit dieser und strukturell ähnlichen Verbindungen arbeiten, und gewährleisten die wissenschaftliche Genauigkeit und das Vertrauen in ihre Ergebnisse.

Referenzen

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. National Center for Biotechnology Information. Abgerufen von [Link]

-

Li, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Institutes of Health. Abgerufen von [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Abgerufen von [Link]

-

ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... Abgerufen von [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Abgerufen von [Link]

-

ResearchGate. (n.d.). Phenolic acid structures investigated by UV and IR spectroscopy. Abgerufen von [Link]

-

MDPI. (n.d.). The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. Abgerufen von [Link]

-

PubMed. (2015). The role of visible and infrared spectroscopy combined with chemometrics to measure phenolic compounds in grape and wine samples. Abgerufen von [Link]

-

SpectraBase. (n.d.). 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanohydrazide. Abgerufen von [Link]

-

ResearchGate. (n.d.). Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide. Abgerufen von [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Abgerufen von [Link]

-

Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Abgerufen von [Link]

Sources

- 1. This compound | C17H28N2O2 | CID 64865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. partinchem.com [partinchem.com]

- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. The role of visible and infrared spectroscopy combined with chemometrics to measure phenolic compounds in grape and wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation. While experimental spectra for this specific compound are available on platforms like SpectraBase, this guide will present a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures.[1] This approach serves as a robust framework for interpreting experimental data and understanding the structure-spectrum correlations.

Introduction

This compound is a molecule of significant interest due to its structural motifs. It combines a hindered phenol group, known for its antioxidant properties, with a hydrocinnamic acid backbone and a hydrazide functional group.[2] This unique combination of features makes it a potential candidate for various applications, including as a polymer additive or a scaffold in medicinal chemistry.

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.[3] ¹H NMR provides detailed information about the electronic environment, connectivity, and number of different types of protons, while ¹³C NMR reveals the carbon framework of the molecule. A thorough understanding of the NMR spectra is crucial for confirming the identity and purity of synthesized this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR data interpretation, the atoms of this compound are numbered as shown in the following diagram.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ is summarized in the table below. The choice of DMSO-d₆ is to ensure the solubility of the compound and to observe the exchangeable protons of the hydroxyl and hydrazide groups.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-2, H-6 | ~6.90 | s | 2H | Aromatic protons on the hindered phenol ring. Their chemical shift is influenced by the electron-donating hydroxyl group and the bulky tert-butyl groups. They appear as a singlet due to the symmetrical substitution pattern. |

| OH (on C4) | ~8.50 | s | 1H | Phenolic hydroxyl proton. The chemical shift is variable and concentration-dependent. It appears as a broad singlet and is exchangeable with D₂O. |

| H-7 (α-CH₂) | ~2.70 | t | 2H | Methylene protons adjacent to the aromatic ring. They appear as a triplet due to coupling with the adjacent β-CH₂ protons. |

| H-8 (β-CH₂) | ~2.40 | t | 2H | Methylene protons adjacent to the carbonyl group. They appear as a triplet due to coupling with the adjacent α-CH₂ protons. |

| NH (on N1) | ~9.00 | s (broad) | 1H | Amide proton of the hydrazide group. Its chemical shift is variable and it appears as a broad singlet, exchangeable with D₂O. |

| NH₂ (on N2) | ~4.20 | s (broad) | 2H | Primary amine protons of the hydrazide group. Their chemical shift is variable and they appear as a broad singlet, exchangeable with D₂O. |

| t-Butyl (on C3, C5) | ~1.35 | s | 18H | Protons of the two tert-butyl groups. They are magnetically equivalent and appear as a sharp singlet due to the absence of adjacent protons. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts for this compound are presented below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-9 (C=O) | ~170.0 | Carbonyl carbon of the hydrazide group. It appears significantly downfield due to the deshielding effect of the double-bonded oxygen. |

| C-4 | ~152.0 | Aromatic carbon attached to the hydroxyl group. The oxygen atom causes a strong downfield shift. |

| C-3, C-5 | ~140.0 | Aromatic carbons attached to the tert-butyl groups. These quaternary carbons are deshielded. |

| C-1 | ~130.0 | Aromatic carbon attached to the hydrocinnamic side chain. |

| C-2, C-6 | ~125.0 | Aromatic carbons ortho to the hydrocinnamic side chain. |

| C-12, C-15 (Quaternary C of t-Butyl) | ~34.0 | Quaternary carbons of the tert-butyl groups. |

| C-8 (β-CH₂) | ~35.0 | Methylene carbon adjacent to the carbonyl group. |

| C-7 (α-CH₂) | ~30.0 | Methylene carbon adjacent to the aromatic ring. |

| C-13, C-14, C-16, C-17 (CH₃ of t-Butyl) | ~30.0 | Methyl carbons of the tert-butyl groups. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized, step-by-step protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its high polarity and ability to dissolve a wide range of organic compounds.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7][8] Gentle warming or vortexing can be used to aid dissolution.

-

Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[4]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[4]

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 4-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

3. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum through a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Experimental Workflow Diagram

The general workflow for the NMR analysis of this compound is illustrated below.

Sources

- 1. This compound | C17H28N2O2 | CID 64865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.latech.edu [chem.latech.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. organomation.com [organomation.com]

- 8. sites.bu.edu [sites.bu.edu]

The Dissected Molecule: A Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid Hydrazide

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways of this molecule, offering insights into its structural characterization by mass spectrometry.

Introduction

This compound, with the molecular formula C₁₇H₂₈N₂O₂ and a monoisotopic mass of approximately 292.22 Da, is a molecule possessing a sterically hindered phenolic moiety linked to a hydrocinnamic acid hydrazide backbone.[1][2][3] Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. This guide will explore the predictable fragmentation patterns under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI), providing a foundational understanding for analytical method development and structural elucidation.

Molecular Structure and Key Functional Groups

The fragmentation of this compound is dictated by its constituent functional groups: a hindered phenol, a propyl chain, a carbonyl group, and a terminal hydrazide. The presence of the bulky tert-butyl groups significantly influences the fragmentation of the phenolic ring, while the hydrazide moiety offers a site for characteristic cleavages.

Proposed Fragmentation Pathways

Upon ionization, the molecule will undergo a series of fragmentation events, leading to a characteristic mass spectrum. The following sections detail the most probable fragmentation pathways.

Benzylic Cleavage and Formation of the Quinone Methide Ion

A prominent fragmentation pathway for hindered phenols, particularly those with benzylic protons, is the formation of a stable quinone methide structure. This is often a dominant fragmentation route.

-

Step 1: Ionization of the parent molecule.

-

Step 2: Homolytic or heterolytic cleavage of the C-C bond beta to the aromatic ring.

-

Step 3: Formation of a highly stable, resonance-stabilized quinone methide fragment.

Caption: Proposed benzylic cleavage leading to the quinone methide ion.

Cleavage of the Hydrazide Group

The hydrazide moiety is susceptible to fragmentation, particularly cleavage of the N-N bond and the C-N bond.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

N-N Bond Cleavage: Scission of the nitrogen-nitrogen single bond.

Caption: Fragmentation pathways involving the hydrazide moiety.

Fragmentation of the tert-Butyl Groups

The sterically hindering tert-butyl groups can undergo fragmentation through the loss of a methyl radical (CH₃•) or isobutylene (C₄H₈).

-

Loss of a Methyl Radical: A common fragmentation for tert-butyl groups, resulting in a [M-15]⁺ ion.

-

Loss of Isobutylene: A rearrangement process leading to the loss of a neutral isobutylene molecule, resulting in a [M-56]⁺ ion.

Sources

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Hindered Phenolic Hydrazide with Significant Potential

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide is a sterically hindered phenolic compound that has garnered interest in various scientific and industrial fields. Its unique molecular architecture, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, coupled with a hydrazide moiety, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its primary applications, with a focus on its role as a potent antioxidant. Understanding these core properties is crucial for its effective utilization in research, particularly in the development of novel therapeutics and advanced materials.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. These properties dictate its solubility, stability, and interactions with other molecules.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈N₂O₂ | [1] |

| Molecular Weight | 292.42 g/mol | [2] |

| IUPAC Name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide | [1] |

| CAS Number | 32687-77-7 | [1] |

| Appearance | White to off-white powder (typical for related compounds) | Inferred from related compounds |

| Melting Point | Data not available | |

| Water Solubility | 26.6 µg/mL (at pH 7.4) | [1] |

| Solubility in Organic Solvents | Data not available; expected to be soluble in alcohols, DMSO, and chlorinated solvents based on its structure. | |

| XLogP3 (Computed) | 3.7 | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by the interplay between its sterically hindered phenolic group and the reactive hydrazide moiety.

Antioxidant Mechanism: The Role of Steric Hindrance

As a hindered phenolic antioxidant, the primary mechanism of action involves the donation of a hydrogen atom from the hydroxyl group (-OH) to neutralize free radicals. This process is highly efficient due to the steric hindrance provided by the two adjacent tert-butyl groups.

Mechanism of Action: Free Radical Scavenging

Caption: Free radical scavenging by hydrogen atom donation.

The resulting phenoxyl radical is stabilized through resonance and the steric shielding from the bulky tert-butyl groups, which prevents it from initiating new radical chain reactions. This structural feature is paramount to its function as a primary antioxidant.

Reactivity of the Hydrazide Group

The hydrazide functional group (-CONHNH₂) provides a site for further chemical modifications. It can undergo reactions typical of hydrazides, such as condensation with aldehydes and ketones to form hydrazones, or acylation reactions. These derivatizations can be leveraged to modulate the compound's biological activity and physical properties.

Stability and Storage

While specific stability data for the hydrazide is not extensively documented, related phenolic compounds are known to be susceptible to oxidation, a process that can be accelerated by exposure to light and elevated temperatures. For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark environment in a tightly sealed container.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from readily available precursors.

Synthetic Workflow

Caption: Two-step synthesis of the target hydrazide.

Step 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

This precursor is synthesized via a Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate.

Experimental Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 2,6-di-tert-butylphenol, a catalytic amount of a suitable base (e.g., sodium methoxide), and a solvent such as tert-butyl alcohol.

-

Heat the mixture to a specified temperature (e.g., 70-90°C).

-

Slowly add methyl acrylate to the reaction mixture.

-

Maintain the reaction at the elevated temperature for a sufficient period to ensure complete reaction.

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid.

-

The product can be isolated by crystallization and filtration, followed by washing and drying.

Step 2: Synthesis of this compound

The final product is obtained by the hydrazinolysis of the methyl ester precursor.

Experimental Protocol:

-

Dissolve methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a suitable solvent, such as ethanol or methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitoring by techniques like TLC or LC-MS is recommended).

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent to remove any unreacted starting materials and impurities, and dry under vacuum.

Applications in Research and Development

The primary application of this compound and its derivatives stems from their potent antioxidant activity.

Antioxidant Activity Assessment: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the test compound or standard solutions at different concentrations.

-

For the control, add the solvent instead of the test compound.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

-

Potential as a Drug Development Scaffold

The combination of a potent antioxidant moiety and a modifiable hydrazide group makes this compound an attractive scaffold for the design and synthesis of novel therapeutic agents. The antioxidant properties can be beneficial in addressing diseases associated with oxidative stress, while the hydrazide can be used to link the molecule to other pharmacophores or targeting groups.

Polymer Stabilizer

Hindered phenolic compounds are widely used as primary antioxidants to protect polymers from degradation during processing and end-use. The structure of this compound makes it a candidate for such applications, where it can terminate radical chain reactions that lead to the deterioration of polymer properties.

Conclusion

This compound is a versatile molecule with significant potential as an antioxidant in various applications. Its well-defined chemical structure, characterized by a sterically hindered phenolic group, provides a robust mechanism for free radical scavenging. The presence of a reactive hydrazide moiety further expands its utility as a scaffold for chemical modifications. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and a standard protocol for evaluating its primary function as an antioxidant. This information serves as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, materials science, and drug development.

References

-

PubChem. This compound. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Science.gov. dpph assay ic50: Topics by Science.gov. [Link]

-

ResearchGate. Bar graph showing IC50 values for each extract from the DPPH assay. [Link]

- Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

-

ChemRxiv. Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. [Link]

Sources

An In-depth Technical Guide to 3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (CAS 103335-55-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, a pivotal synthetic intermediate in the development of potent pharmaceuticals. We will delve into its chemical architecture, physicochemical properties, synthesis, and crucial role in the creation of 5α-reductase inhibitors.

Introduction: A Key Player in Steroid-Based Drug Development

3-Oxo-4-aza-5α-androstane-17β-carboxylic acid is a synthetic androstane steroid derivative distinguished by the substitution of a nitrogen atom at the 4th position of the steroid's A-ring.[1] This structural modification classifies it as a 4-azasteroid, a class of compounds that has garnered significant attention in medicinal chemistry.[2] Its primary significance lies in its role as a key intermediate in the synthesis of prominent 5α-reductase inhibitors, such as Finasteride and Dutasteride.[3][4] These drugs are widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[4][5] The unique structure of this carboxylic acid derivative makes it a valuable building block for creating bioactive molecules with therapeutic potential against hormone-related disorders.[1][6]

Chemical Structure and Physicochemical Properties

The chemical identity of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid is defined by its steroidal backbone with a lactam in the A-ring and a carboxylic acid group at the 17β-position.

Chemical Structure

Caption: Role as a key intermediate in the synthesis of 5α-reductase inhibitors.

Beyond its role in synthesizing established drugs, this compound is also utilized in:

-

Biochemical Research: As a tool to study steroid metabolism and the biochemical pathways of steroid hormone production. [6]* Endocrinology Studies: In research investigating the effects of androgens on human health, aiding in the development of treatments for conditions like testosterone deficiency. [1][6]* Oncology Research: As a research tool in the development of targeted therapies for certain types of cancer. [1]

Biological Activity and Mechanism of Action

The biological activity of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid stems from its structural similarity to steroid hormones. [5]As a 4-azasteroid, it is reported to exhibit inhibitory effects on 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). [2] It has been shown to be a competitive inhibitor of both type 1 and type 2 5α-reductase isoforms, with a preference for the type 2 isoform. [5]The 4-azasteroid nucleus is thought to bind tightly to the enzyme's active site, while the 17β-carboxylic acid group enhances polarity, which may reduce non-specific interactions with lipid membranes. [5]

Safety and Handling

For research and development purposes, it is crucial to handle 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid with appropriate safety precautions. According to available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed. [7]* H341: Suspected of causing genetic defects. [7]* H361: Suspected of damaging fertility or the unborn child. [8] It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and bases. [9]When handling, personal protective equipment such as gloves, lab coat, and safety glasses should be worn.

Conclusion

3-Oxo-4-aza-5α-androstane-17β-carboxylic acid (CAS 103335-55-3) is a cornerstone intermediate in the synthesis of a clinically important class of drugs. Its unique 4-azasteroid structure provides a versatile scaffold for the development of potent 5α-reductase inhibitors. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers and scientists working in the fields of medicinal chemistry, drug development, and endocrinology.

References

-

3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid | CAS:103335-55-3. (n.d.). BioCrick. Retrieved January 17, 2026, from [Link]

- Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. (n.d.). Google Patents.

-

3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | C19H27NO3. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid. (n.d.). Methylamine Supplier. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]

-

CAS#:103335-55-3 | 3-Oxo-4-aza-5-α-androstane-17-β-carboxylicacid. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Oxo-4-aza-5alpha-androstan-17beta-carboxylic Acid | 103335-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [chemicalbook.com]

- 5. Buy 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 8. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid: Uses, Structure, Synthesis, Price & Supplier China [nj-finechem.com]

Synthesis of Novel Heterocyclic Derivatives from 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid Hydrazide

An In-Depth Technical Guide:

Executive Summary

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide is a highly valuable and versatile starting material in medicinal chemistry and material science. Its unique structure combines two key features: a sterically hindered phenolic moiety, renowned for its potent antioxidant properties, and a highly reactive hydrazide functional group. This guide provides an in-depth exploration of the synthetic pathways originating from this core synthon, focusing on the generation of novel 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a technical resource for professionals engaged in the design and synthesis of new chemical entities with potential therapeutic or industrial applications.

The Core Synthon: A Molecule of Strategic Importance

Structural Features and Rationale for Use

This compound, also known as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide, is a derivative of the common antioxidant butylated hydroxytoluene (BHT).[1] Its molecular structure is characterized by:

-

A Hindered Phenolic Group: The hydroxyl group on the phenyl ring is flanked by two bulky tert-butyl groups. This steric hindrance is crucial for stabilizing the phenoxyl radical that forms during antioxidant activity, thereby conferring significant radical-scavenging capabilities to its derivatives.[1][2]

-

A Hydrazide Moiety (-CONHNH₂): This functional group is the primary engine for synthetic diversification. The terminal -NH₂ group is a potent nucleophile, and the entire moiety can participate in a wide range of condensation and cyclization reactions.[3][4]

-

A Propionyl Linker: The flexible three-carbon chain separates the phenolic ring from the hydrazide group, which can be significant for the molecule's conformational freedom and its interaction with biological targets.

The combination of a proven antioxidant pharmacophore with a versatile chemical handle makes this molecule an ideal starting point for developing new compounds where radical scavenging or anti-inflammatory properties are desired.[1][5]

General Synthetic Pathways: Leveraging the Hydrazide Functionality

The hydrazide group is a gateway to numerous heterocyclic systems. The primary synthetic strategies involve converting the hydrazide into an intermediate that can undergo intramolecular cyclization. The diagram below illustrates the principal transformations.

Caption: Key synthetic transformations of the core hydrazide.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its metabolic stability and broad range of biological activities.[6][7] Syntheses from acid hydrazides are among the most common and reliable methods.

Mechanistic Rationale

The formation of the 1,3,4-oxadiazole ring from an acid hydrazide typically involves two key steps:

-

Acylation/Condensation: The terminal nitrogen of the hydrazide attacks an electrophilic carbon (from an aldehyde, carboxylic acid, etc.) to form a linear intermediate.

-

Cyclodehydration: This intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered aromatic ring. This step often requires a dehydrating agent or thermal conditions.[7][8]

Experimental Protocol: Synthesis via Oxidative Cyclization of Hydrazones

This common method first involves the synthesis of a hydrazone intermediate by reacting the hydrazide with an aromatic aldehyde. The subsequent cyclization is achieved using an oxidizing agent.

Caption: Workflow for 1,3,4-oxadiazole synthesis via a hydrazone intermediate.

Step-by-Step Methodology: [7]

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and a selected aromatic aldehyde in absolute ethanol.

-

Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux the mixture with stirring for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone precipitate is collected by vacuum filtration, washed with cold ethanol, and dried.

-

-

Oxidative Cyclization:

-

Suspend the dried hydrazone intermediate in glacial acetic acid.

-

To this suspension, add a solution of bromine in glacial acetic acid dropwise with constant stirring.

-

Continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize carefully with a concentrated ammonia solution.

-

The precipitated solid, the 1,3,4-oxadiazole derivative, is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

-

Causality: The acetic acid in step 1 protonates the aldehyde's carbonyl oxygen, making it more electrophilic for the nucleophilic attack by the hydrazide's terminal amine. In step 2, bromine acts as an oxidizing agent to facilitate the cyclization and aromatization of the hydrazone to the stable oxadiazole ring.[7]

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocycles with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[9][10][11] The synthesis often involves the use of a sulfur-containing reagent.

Mechanistic Rationale

The most direct routes involve the reaction of the acid hydrazide with a source of thiocarbonyl, such as carbon disulfide or a thiosemicarbazide intermediate. The reaction with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate salt, which then undergoes acid-catalyzed cyclodehydration to yield a mercapto-thiadiazole derivative.[12] Alternatively, reaction with an isothiocyanate yields a thiosemicarbazide, which can be cyclized under acidic conditions.[13]

Experimental Protocol: Synthesis via Thiosemicarbazide Intermediate

This protocol involves two discrete, high-yielding steps: formation of a thiosemicarbazide followed by acid-catalyzed cyclization.

Caption: Workflow for 1,3,4-thiadiazole synthesis via a thiosemicarbazide.

Step-by-Step Methodology: [13]

-

Thiosemicarbazide Formation:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired isothiocyanate (e.g., phenyl isothiocyanate).

-

Reflux the mixture for 3-4 hours.

-

After cooling, the solid thiosemicarbazide product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

-

Cyclization to Thiadiazole:

-

Carefully add the synthesized thiosemicarbazide portion-wise to cold, concentrated sulfuric acid with stirring, ensuring the temperature remains low (0-5 °C).

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly onto crushed ice.

-

Neutralize the solution with a concentrated ammonia solution. The resulting precipitate is the desired 2-amino-1,3,4-thiadiazole derivative.

-

Collect the solid by filtration, wash extensively with water, and purify by recrystallization.

-

Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization of the thiosemicarbazide to form the thiadiazole ring.[13]

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocycles that are core structures in a number of approved drugs, exhibiting a wide range of pharmacological effects including antifungal and anticonvulsant activities.[14][15][16]

Mechanistic Rationale

A common and effective pathway to 4-substituted-5-mercapto-1,2,4-triazoles begins with the same thiosemicarbazide intermediate used for thiadiazole synthesis. However, the cyclization is conducted under basic conditions instead of acidic ones. The base facilitates deprotonation and an alternative intramolecular nucleophilic attack, leading to the formation of the 1,2,4-triazole ring system.[17]

Experimental Protocol: Base-Catalyzed Cyclization of Thiosemicarbazide

This protocol utilizes the same thiosemicarbazide intermediate from section 3.2 but employs a different cyclization condition to achieve a different heterocyclic core.

Step-by-Step Methodology: [17][18]

-

Thiosemicarbazide Synthesis: Prepare the required thiosemicarbazide intermediate by reacting the core hydrazide with an isothiocyanate as described in protocol 3.2, step 1.

-

Base-Catalyzed Cyclization:

-

Reflux a mixture of the thiosemicarbazide (1 equivalent) in an aqueous sodium hydroxide solution (e.g., 4-8%, 2 equivalents) for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid until it reaches a pH of approximately 5-6.

-

The resulting precipitate, the 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol, is collected by filtration.

-

Wash the product with water and recrystallize from ethanol to obtain the purified triazole derivative.

-

Causality: The strong base (NaOH) promotes the cyclization by deprotonating the hydrazide nitrogen, which then attacks the thiocarbonyl carbon. This pathway is favored over the acid-catalyzed route which leads to thiadiazoles, demonstrating how reaction conditions can dictate the final heterocyclic product from a common intermediate.[17]

Data Summary and Characterization

The synthesis of these derivatives typically results in good to excellent yields, depending on the specific substrates and reaction conditions employed.

| Derivative Class | Reagents | Key Condition | Representative Yield (%) |

| 1,3,4-Oxadiazole | Aromatic Aldehyde, Br₂/AcOH | Oxidative Cyclization | 75-90 |

| 1,3,4-Thiadiazole | Isothiocyanate, conc. H₂SO₄ | Acidic Cyclodehydration | 80-95 |

| 1,2,4-Triazole | Isothiocyanate, NaOH | Basic Cyclization | 70-85 |

Characterization: The structures of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

-

FT-IR Spectroscopy: To identify key functional groups, such as the disappearance of the hydrazide N-H stretch and the appearance of C=N and C-O-C (for oxadiazoles) or C=S (for triazole-thiols) vibrations.[9]

-

¹H and ¹³C NMR Spectroscopy: To confirm the overall structure, proton environments, and the number and type of carbon atoms, ensuring the heterocyclic ring has formed correctly.[7][9]

-

Mass Spectrometry: To determine the molecular weight of the final product, confirming the elemental composition.[7]

Conclusion and Future Outlook

This compound stands out as a privileged scaffold for the synthesis of diverse heterocyclic systems. The protocols detailed in this guide for creating 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles are robust, high-yielding, and adaptable. By incorporating the potent antioxidant 3,5-di-tert-butyl-4-hydroxyphenyl moiety into these biologically active heterocyclic cores, there is a significant opportunity to develop novel dual-action agents. Future work should focus on screening these novel derivatives for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, to unlock their full therapeutic potential.

References

- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences.

- Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)

- Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Deriv

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies.

- This compound | C17H28N2O2. PubChem.

- Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Recent Developments Towards the Synthesis of Triazole Deriv

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.

- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Mansoura Journal of Chemistry.

- Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. History of Medicine.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.

- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.

- Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Characterization and Evaluation of Antimicrobial activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides).

- This compound.

- Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide. E3S Web of Conferences.

- Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID. precisionFDA.

- 3,5-Di-tert-butyl-4-hydroxycinnamic acid, predominantly trans, 97% 10 g. Thermo Fisher Scientific.

- 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanohydrazide. SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H28N2O2 | CID 64865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. rjpbcs.com [rjpbcs.com]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 13. chemmethod.com [chemmethod.com]

- 14. chemmethod.com [chemmethod.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of antioxidant activity of hindered phenolic hydrazides

An In-Depth Technical Guide to the Mechanism of Antioxidant Activity of Hindered Phenolic Hydrazides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenolic hydrazides represent a sophisticated class of antioxidant compounds, engineered to combat oxidative stress with high efficacy and stability. This guide delves into the core mechanisms governing their antioxidant activity. We will dissect the synergistic interplay between the sterically hindered phenolic moiety and the hydrazide linker, exploring the fundamental principles of radical scavenging through Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) pathways. The critical roles of steric hindrance and intramolecular hydrogen bonding in enhancing radical stability and reactivity are elucidated. Furthermore, this document provides validated experimental protocols for assessing antioxidant capacity and discusses the structure-activity relationships that are crucial for the rational design of next-generation antioxidant therapeutics and stabilizing agents.

The Challenge of Oxidative Stress

In biological systems, a delicate balance exists between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS, such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. However, an overabundance of these species leads to a state of oxidative stress, causing damage to vital cellular components including lipids, proteins, and DNA. This damage is implicated in the pathogenesis of numerous diseases, from neurodegenerative disorders and cancer to cardiovascular conditions. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction of oxidation before vital molecules are damaged.[1][2]

Structural Anatomy of Hindered Phenolic Hydrazides

The remarkable antioxidant potential of hindered phenolic hydrazides stems from the clever combination of two key structural motifs:

-

The Hindered Phenolic Moiety: This consists of a phenol group (a hydroxyl group attached to a benzene ring) where the positions ortho to the hydroxyl group are occupied by bulky alkyl groups, typically tert-butyl groups.[3][4] This "hindrance" is not a flaw but a design feature that enhances the stability and selectivity of the antioxidant.[3]

-

The Hydrazide Linker (-CO-NH-NH-): This functional group connects the phenolic core to other parts of the molecule. Beyond a simple linker, the hydrazide moiety itself can participate in antioxidant processes, contributing to the overall radical scavenging capacity of the molecule.[5][6]

The general synthesis involves the condensation reaction between a hydrazide and an aldehyde or ketone, a straightforward and versatile method for generating a diverse library of compounds.[7][8]

Core Mechanisms of Radical Scavenging

Hindered phenolic hydrazides neutralize free radicals (R•) primarily through the donation of a hydrogen atom from the phenolic hydroxyl group (-OH). This process can occur via three principal mechanisms, often competing depending on the reaction medium, solvent polarity, and the structure of the radical.[9]

Hydrogen Atom Transfer (HAT)

This is the most direct mechanism. The antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical, quenching it and forming a stable, resonance-delocalized phenoxyl radical (ArO•).[10][11] The steric hindrance from the bulky groups helps to stabilize this newly formed radical, preventing it from initiating new oxidation chains.[12][13]

ArOH + R• → ArO• + RH

Caption: Single-Electron Transfer - Proton Transfer (SET-PT) Mechanism.

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is also a two-step process, favored in polar solvents. First, the phenol deprotonates to form a phenoxide anion (ArO⁻). This anion then transfers an electron to the free radical, resulting in the phenoxyl radical. [9][14] Step 1 (SPL): ArOH ⇌ ArO⁻ + H⁺ Step 2 (ET): ArO⁻ + R• → ArO• + R⁻

Caption: Sequential Proton Loss Electron Transfer (SPLET) Mechanism.

The Decisive Role of Molecular Architecture

Steric Hindrance: A Shield for Stability

The bulky tert-butyl groups ortho to the hydroxyl group are fundamental to the efficacy of these antioxidants. [3]They serve two primary purposes:

-

Stabilization of the Phenoxyl Radical: After donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized. The bulky groups sterically shield the radical oxygen, preventing it from participating in further undesirable reactions that could propagate oxidation. [4]2. Increased Selectivity: The steric hindrance makes it physically difficult for larger molecules to approach the hydroxyl group. This allows the antioxidant to selectively target smaller, highly reactive free radicals. [3] However, excessive steric hindrance can sometimes decrease the rate of reaction with free radicals, creating a delicate balance between radical stability and scavenging kinetics. [15][16]

Intramolecular Hydrogen Bonding: A Key to Enhanced Activity

In many hindered phenolic hydrazides, particularly those with ortho-hydroxyl groups or other hydrogen-bonding capable substituents, intramolecular hydrogen bonds can form. [17]This is especially critical in the phenoxyl radical intermediate. The formation of an intramolecular hydrogen bond between the radical oxygen and a nearby hydrogen (e.g., from the hydrazide -NH group) significantly stabilizes the radical. [18][19]This stabilization lowers the bond dissociation enthalpy (BDE) of the original phenolic O-H bond, making the initial hydrogen atom donation more thermodynamically favorable and thus enhancing antioxidant activity. [17][20]

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay